![molecular formula C18H22N2O3S2 B2495975 N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 941882-58-2](/img/structure/B2495975.png)
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
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Overview
Description
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
- Research Findings : Researchers have designed and synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives by combining nitrogen-containing heterocycle nicotinic acid with sulfur-containing heterocycle thiophene . These compounds were evaluated for their fungicidal activity against cucumber downy mildew (CDM).
- Results : Compounds 4a and 4f exhibited excellent fungicidal activities, surpassing commercial fungicides like diflumetorim and flumorph. Compound 4f, in particular, showed promise as a candidate for further development .
- Research Findings : The compound’s synthesis involves splicing natural molecules (nicotinic acid and thiophene) to create novel N-(thiophen-2-yl) nicotinamide derivatives .
- Research Context : The Innovation Center of Pesticide Research explored the fungicidal potential of these derivatives .
- Research Approach : The compound design involves modifying natural molecules, combining their active substructures .
Fungicidal Activity
Heterocycle Synthesis
Pesticide Research
Natural Product Modification
Field Trials and Efficacy
Mechanism of Action
Thiophenes
Thiophenes are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Amides
Amides, like the pivalamide group in this compound, have diverse properties and uses in medicinal chemistry . They can contribute to the bioavailability and pharmacokinetics of a drug, and can also influence its interaction with biological targets.
Suzuki–Miyaura coupling
This is a type of reaction that is often used in the synthesis of complex organic compounds, including pharmaceuticals . It involves the coupling of an organoboron compound with a halide or pseudohalide under palladium catalysis .
properties
IUPAC Name |
2,2-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-18(2,3)17(21)19-14-8-9-15-13(12-14)6-4-10-20(15)25(22,23)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDYZRDYXNZOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide |
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